2-Chloro-5-(piperidine-1-sulfonyl)-pyridine
Description
2-Chloro-5-(piperidine-1-sulfonyl)-pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a piperidine-1-sulfonyl group at the 5-position. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The piperidine-sulfonyl moiety enhances solubility and bioavailability, while the chlorine atom contributes to electronic effects that influence reactivity . The compound is commercially available as a building block for drug discovery, with applications in kinase inhibitor development and pesticide formulations .
Properties
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-5-4-9(8-12-10)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZNLVKQRLBFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368644 | |
| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64614-52-4 | |
| Record name | 2-Chloro-5-(1-piperidinylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64614-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-pyridine typically involves the reaction of 2-chloropyridine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous control of temperature, pressure, and reaction time to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove or modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce sulfonyl derivatives.
Scientific Research Applications
Chemistry
2-Chloro-5-(piperidine-1-sulfonyl)-pyridine serves as a building block for synthesizing more complex organic molecules. Its reactivity in various organic synthesis reactions allows chemists to explore new pathways and create diverse chemical entities.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions . It acts as a probe to investigate specific biological pathways, particularly in the context of receptor activity modulation.
Medicine
The compound has shown potential in the development of new therapeutic agents targeting specific enzymes or receptors. Notably, it has been investigated for:
- Antimicrobial Activity : Derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cell cultures, suggesting a role in treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of innovative industrial processes.
Target Receptors
- P2Y12 Receptor : Acts as a reversible antagonist influencing platelet aggregation.
- Acetylcholine Receptors : Potential antagonist for muscarinic acetylcholine receptors involved in neurological functions.
Biological Activities
The compound has been studied for several biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Significant activity against various bacterial strains |
| Anticancer | Induces apoptosis and inhibits migration in breast cancer cells |
| Anti-inflammatory | Reduces inflammation markers in cell cultures |
Study 1: Anticancer Activity
Research focusing on breast cancer cells indicated that this compound induces apoptosis and inhibits cell migration. This study highlighted its selectivity index superior to conventional chemotherapeutics like 5-Fluorouracil, suggesting its potential as a targeted cancer therapy.
Study 2: Antimicrobial Efficacy
Investigations into the antimicrobial properties revealed strong activity against Candida albicans and other fungal pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.3 μg/mL, indicating its effectiveness as an antifungal agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidine-1-sulfonyl)-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the sulfonyl group, which can form strong bonds with amino acid residues in proteins. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of 2-Chloro-5-(piperidine-1-sulfonyl)-pyridine and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₁₂ClN₂O₂S | 259.73 | Not reported | Cl (C2), piperidine-sulfonyl (C5) |
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | Not reported | Cl (C2), chloromethyl (C5) |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | 35–38 | Cl (C2), CF₃ (C5) |
| 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine | C₁₀H₁₁ClN₄ | 222.68 | Not reported | Cl (C2), dihydroimidazole-methyl (C5) |
| 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one | C₁₀H₁₃N₂O₃S | 241.29 | Not reported | Piperidine-sulfonyl (C5), lactam |
Key Observations :
- The piperidine-sulfonyl group in the target compound increases molecular weight compared to simpler substituents like chloromethyl or trifluoromethyl .
- Chlorine at C2 is a common feature across analogues, but the C5 substituent dictates polarity and solubility. For example, the trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine enhances lipophilicity, whereas the piperidine-sulfonyl group improves water solubility .
Table 2: Toxicity and Pharmacokinetic Profiles
| Compound | Acute Toxicity (LC₅₀, mM) | Blood-Brain Barrier Penetration (logBB) | Environmental Impact (Bee Toxicity) |
|---|---|---|---|
| This compound | Not reported | Predicted logBB: -0.8 (low CNS uptake) | Not studied |
| 2-Chloro-5-(trifluoromethyl)pyridine | Not reported | logBB: 0.45 (high CNS uptake) | High (broad-spectrum pesticide) |
| 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine | logLC₅₀: -0.3 (high toxicity) | logBB: -1.2 (low CNS uptake) | Low (bee-friendly) |
Biological Activity
2-Chloro-5-(piperidine-1-sulfonyl)-pyridine (CAS No. 64614-52-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanism of action, pharmacological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₂S
- Molecular Weight : 273.77 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets. It has been noted for its ability to modulate receptor activity, particularly in the context of neuropharmacology and oncology.
Target Receptors
- P2Y12 Receptor : This compound acts as a reversible antagonist for the P2Y12 receptor, influencing platelet aggregation and thrombus formation .
- Acetylcholine Receptors : It has shown potential as an antagonist for muscarinic acetylcholine receptors, which are critical in various neurological functions .
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values indicating potent activity .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cell cultures, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several studies have focused on the pharmacological effects and therapeutic potentials of this compound:
Study 1: Anticancer Activity
In a study examining the effects on breast cancer cells, this compound was found to induce apoptosis and inhibit cell migration. The compound demonstrated a selectivity index superior to conventional chemotherapeutics like 5-Fluorouracil, highlighting its potential as a targeted cancer therapy .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that this compound exhibits strong activity against Candida albicans and other fungal pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.3 μg/mL .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The compound's clearance rates and half-life indicate potential for both oral and intravenous administration routes.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Half-life (hours) | >12 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 undergoes nucleophilic substitution under specific conditions due to the electron-deficient nature of the pyridine ring.
Key Reactions:
Mechanistic Insights :
-
The reaction proceeds via an addition-elimination (AE) mechanism , where the sulfonyl group enhances ring electrophilicity at position 2 .
-
Palladium catalysts facilitate coupling with amines or boronic acids, as seen in Suzuki-Miyaura reactions .
Cross-Coupling Reactions
The chlorine substituent serves as a leaving group in transition metal-catalyzed cross-couplings.
Representative Examples:
Key Observations :
-
The electron-withdrawing sulfonyl group improves oxidative addition efficiency in Pd-catalyzed reactions .
-
Steric hindrance from the piperidine ring may limit coupling efficiency with bulky substrates .
Functionalization of the Sulfonyl Group
The piperidine-1-sulfonyl moiety participates in transformations under acidic or reductive conditions.
Notable Reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), 120°C | 5-Sulfonic acid-pyridine derivative | 85% | |
| Reduction | LiAlH₄, THF, reflux | Piperidine-thioether analog | 40% |
Mechanistic Notes :
-
Hydrolysis of the sulfonamide to a sulfonic acid requires strong acidic conditions.
-
Reduction with LiAlH₄ converts the sulfonyl group to a sulfide but risks side reactions with the pyridine ring.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring exhibits limited reactivity toward electrophiles.
Observed Reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | <10% | |
| Halogenation | SO₂Cl₂, AlCl₃ | 3-Chloro derivative | 15% |
Challenges :
Ring Transformation and Cyclization
The compound serves as a precursor in heterocyclic synthesis.
Examples:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Cyclocondensation | NH₂OH·HCl, NaOH | Triazolo[4,3-a]pyridine analog | 55% | |
| Pyridyne Formation | KNH₂, NH₃(l) | Bicyclic intermediates | 30% |
Applications :
-
Triazolo-pyridines synthesized via cyclocondensation show bioactivity in medicinal chemistry .
-
Pyridyne intermediates enable access to fused-ring systems .
Stability and Degradation
Q & A
Q. Q1: What are the most reliable synthetic routes for 2-chloro-5-(piperidine-1-sulfonyl)-pyridine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Step 1 : Start with 2-chloro-5-pyridinesulfonyl chloride as a precursor. React it with piperidine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere to minimize hydrolysis .
- Step 2 : Optimize stoichiometry (e.g., 1.2 equivalents of piperidine to sulfonyl chloride) and temperature (40–60°C) to avoid side reactions like over-sulfonation .
- Step 3 : Monitor progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Improvement : Add molecular sieves to absorb moisture, which can hydrolyze the sulfonyl chloride intermediate .
Structural Characterization
Q. Q2: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR : Use -NMR to identify the pyridine ring protons (δ 8.2–8.6 ppm) and piperidine protons (δ 1.5–2.8 ppm). -NMR should show the sulfonyl carbon at ~110 ppm .
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., Cu or Pt) to resolve the sulfonyl-piperidine moiety’s spatial arrangement. Compare bond angles with DFT-computed structures .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected [M+H] at m/z 275.06) .
Mechanistic Studies
Q. Q3: How can researchers investigate the reaction mechanism of sulfonamide bond formation in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace in piperidine with to study rate-determining steps in nucleophilic substitution .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify electronic effects of the chloro group on sulfonyl activation .
- Trapping Intermediates : Add scavengers like DABCO to detect sulfonic acid byproducts, indicating incomplete coupling .
Biological Target Identification
Q. Q4: What strategies are recommended for identifying biological targets of this compound in neurological studies?
Methodological Answer:
- Pull-Down Assays : Functionalize the compound with a biotin tag via the pyridine nitrogen. Incubate with brain lysates and isolate target proteins using streptavidin beads .
- Molecular Docking : Screen against protein databases (e.g., PDB) focusing on sulfonamide-binding enzymes like carbonic anhydrase or GABA receptors .
- CRISPR Knockout : Validate hypothesized targets by knocking out candidate genes in neuronal cell lines and assessing compound activity loss .
Handling and Safety
Q. Q5: What are the critical safety protocols for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Avoid water to prevent exothermic reactions .
- Storage : Keep in amber glass under argon at 2–8°C to prevent sulfonamide degradation .
Data Contradiction Analysis
Q. Q6: How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate assays using standardized cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. saline) and dosing regimens across studies. Adjust for batch variability using HPLC purity data .
- Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., calcium flux) to rule out false positives .
Computational Modeling
Q. Q7: Which computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (expected ~2.1) and BBB permeability. Adjust for the sulfonyl group’s polarity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane penetration and stability of the sulfonamide-protein complex .
- Metabolite Prediction : Employ GLORYx to identify potential Phase I metabolites, focusing on piperidine N-oxidation .
Analytical Method Development
Q. Q8: How can HPLC methods be optimized for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30) as mobile phase .
- Detection : Set UV detection at 254 nm (pyridine absorbance) and validate with spiked samples (recovery >95%) .
- Sample Prep : Lyophilize biological samples, reconstitute in methanol, and filter (0.22 µm) to remove proteins .
Scale-Up Challenges
Q. Q9: What are the key considerations when scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Management : Use jacketed reactors with slow reagent addition to control exothermic sulfonylation .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .
- Quality Control : Implement in-line FTIR to monitor sulfonyl chloride consumption during large-scale reactions .
Degradation Studies
Q. Q10: What methodologies are recommended for studying the hydrolytic degradation of this compound?
Methodological Answer:
- Forced Degradation : Incubate in pH 1–13 buffers at 40°C. Monitor via HPLC for cleavage of the sulfonamide bond .
- Isolation of Degradants : Use preparative TLC to isolate hydrolysis products (e.g., 5-sulfonic acid pyridine) for structural confirmation .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
